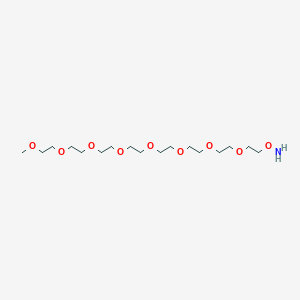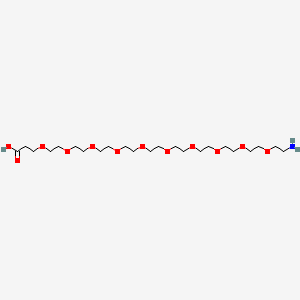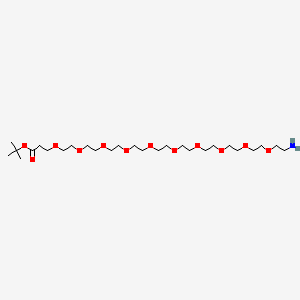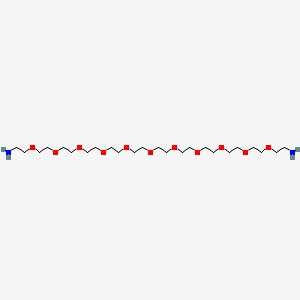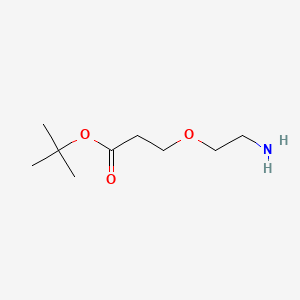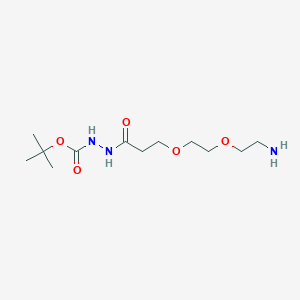
Antibiotic A 40104A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic A 40104A is a member of the pleuromutilin family of antibiotics. It is a novel antibiotic derived from the submerged aerobic fermentation of the basidiomycete Clitopilus pseudo-pinsitus. This compound is particularly effective against gram-positive and gram-negative bacteria, anaerobic bacteria, and Mycoplasma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antibiotic A 40104A is synthesized through the fermentation of Clitopilus pseudo-pinsitus. The fermentation process involves culturing the microorganism under submerged aerobic conditions in a suitable nutrient medium. The antibiotic complex, comprising factors A, B, C, and D, is then isolated. Factor A, the major new factor, is the D-xylose acetal derivative of pleuromutilin .
Industrial Production Methods: For industrial production, the fermentation process is optimized for yield and ease of product isolation. The culture medium is carefully selected to support the growth of Clitopilus pseudo-pinsitus and the production of the antibiotic complex. After fermentation, the antibiotic is extracted and purified using standard biochemical techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic A 40104A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of pleuromutilin, each with unique antimicrobial properties .
Applications De Recherche Scientifique
Antibiotic A 40104A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of pleuromutilin derivatives.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents for agricultural and veterinary applications
Mécanisme D'action
Antibiotic A 40104A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis .
Comparaison Avec Des Composés Similaires
Pleuromutilin: The parent compound from which Antibiotic A 40104A is derived.
Tiamulin: Another pleuromutilin derivative with similar antimicrobial properties.
Valnemulin: A pleuromutilin antibiotic used in veterinary medicine
Uniqueness: this compound is unique due to its D-xylose acetal derivative structure, which provides enhanced antimicrobial activity compared to other pleuromutilin derivatives. Its broad-spectrum activity against various bacteria, including resistant strains, makes it a valuable compound in the fight against bacterial infections .
Propriétés
Numéro CAS |
69659-06-9 |
|---|---|
Formule moléculaire |
C27H42O9 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyacetate |
InChI |
InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15+,17-,18-,20+,21-,22+,23+,24+,25-,26+,27+/m1/s1 |
Clé InChI |
IXAUHHCDEWKMMA-KMIAPUGNSA-N |
SMILES |
O=C(O[C@@H]1[C@]([C@H](C)CC2)(C)[C@](C(CC3)=O)([H])C32C(C)[C@@H](O)[C@@](C)(C=C)C1)CO[C@H]4[C@@H]([C@@H]([C@H](CO4)O)O)O |
SMILES isomérique |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C |
SMILES canonique |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC4C(C(C(CO4)O)O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic A 40104A; A 40104A; A-40104A; A40104A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


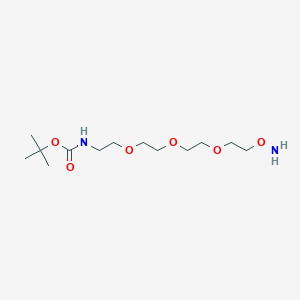
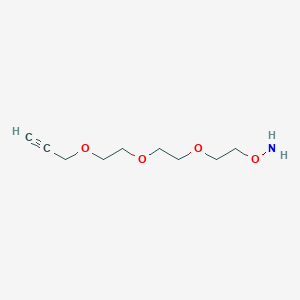
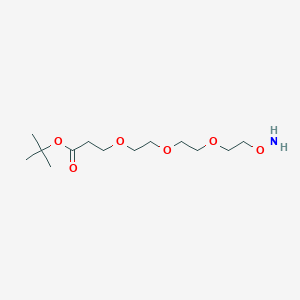
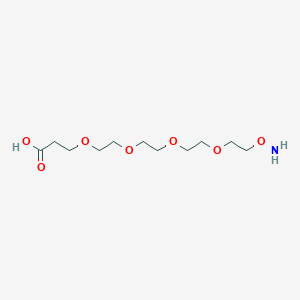
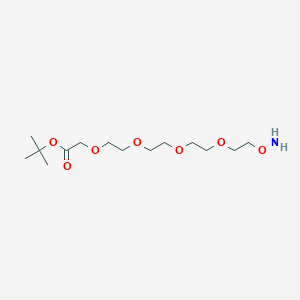

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)
